molecular formula C25H17BrClNO3 B375984 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide CAS No. 306289-68-9

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide

Cat. No.: B375984
CAS No.: 306289-68-9
M. Wt: 494.8g/mol
InChI Key: ZYSIKNSZMGCEFS-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide is an organic compound with a complex structure It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a naphthalene and benzoyl framework

Preparation Methods

The synthesis of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with 3-methoxynaphthalene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .

Comparison with Similar Compounds

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide can be compared with similar compounds such as:

    N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide: This compound has a similar structure but lacks the methoxy group and has a chloroacetamide moiety instead.

    N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide: This compound is similar but has a benzamide group instead of a naphthalene carboxamide.

    N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxyphenylacetamide: This compound has a phenylacetamide group instead of a naphthalene carboxamide

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrClNO3/c1-31-23-13-16-7-3-2-6-15(16)12-20(23)25(30)28-22-11-10-17(26)14-19(22)24(29)18-8-4-5-9-21(18)27/h2-14H,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSIKNSZMGCEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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